3-(Ethylsulfanyl)azetidine
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Overview
Description
3-(Ethylsulfanyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethylsulfanyl group attached to the third carbon atom. Azetidines, including this compound, are known for their ring strain and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Ethylsulfanyl)azetidine, often involves cyclization reactions. This reaction can be mediated by visible light and requires specific conditions to match the frontier molecular orbital energies of the reactants .
Industrial Production Methods: Industrial production of azetidines can involve the use of microwave irradiation and solid supports like alumina to facilitate the reaction . This method is efficient and can be scaled up for larger production needs.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylsulfanyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfanyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)azetidine involves its ability to undergo ring-opening reactions due to the ring strain. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. The nitrogen atom in the ring can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(Ethylsulfanyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C5H11NS |
---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
3-ethylsulfanylazetidine |
InChI |
InChI=1S/C5H11NS/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3 |
InChI Key |
PUEVLAZXPSMNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CNC1 |
Origin of Product |
United States |
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